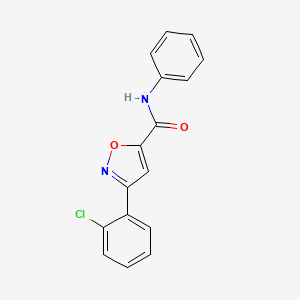
3-(2-clorofenil)-N-fenil-1,2-oxazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)-N-phenyl-5-isoxazolecarboxamide (also known as CPIP) is an isoxazolecarboxamide compound that has been widely studied for its potential as an effective therapeutic agent for a variety of diseases. CPIP has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, CPIP has been found to have neuroprotective and neuroregenerative effects.
Aplicaciones Científicas De Investigación
Actividad Anticonvulsiva
Este compuesto ha sido sintetizado como un posible agente anticonvulsivo . Se evaluó en modelos agudos de epilepsia, incluyendo pruebas de convulsiones de electroshock máximo (MES), psicomotor (6 Hz, 32 mA) y pentylenetetrazol subcutáneo (sc PTZ) . La sustancia más activa mostró valores de ED 50 y índice de protección más beneficiosos que el fármaco de referencia: ácido valproico .
Actividad Antinociceptiva
Además de su potencial como anticonvulsivo, este compuesto también se ha investigado por sus propiedades antinociceptivas (analgésicas) . Esto es particularmente relevante ya que los fármacos anticonvulsivos suelen ser eficaces en el manejo del dolor neuropático . Se investigó la actividad antinociceptiva en el modelo de formalina de dolor tónico .
Interacción con los Canales Neuronales
El compuesto ha mostrado interacción con los canales de sodio sensibles al voltaje neuronal (sitio 2) y los canales de calcio de tipo L . Esto sugiere un posible papel en la modulación de la actividad neuronal y podría tener implicaciones en varios trastornos neurológicos .
Propiedades No Tóxicas
El compuesto se probó para sus propiedades neurotóxicas y hepatotoxicas y no mostró un efecto citotóxico significativo . Esta es una consideración importante en el desarrollo de cualquier nuevo agente terapéutico .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as systemic triazolinthione fungicides, interfere with the synthesis of ergosterol in target fungi by inhibiting cyp51, which catalyzes demethylation at c14 of lanosterol or 24-methylene dihydrolanosterol . This leads to morphological and functional changes in the fungal cell membrane .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect a wide range of biological pathways . For instance, they have been reported to exhibit antiviral activity against influenza A and Coxsackie B4 virus .
Pharmacokinetics
Ketamine, for instance, is rapidly and extensively absorbed from the gastrointestinal tract, with the highest concentrations of radioactivity found in the gastrointestinal tract and liver . Excretion is initially extensive and relatively rapid, mainly via the feces .
Result of Action
Related compounds, such as indole derivatives, have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-phenyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-9-5-4-8-12(13)14-10-15(21-19-14)16(20)18-11-6-2-1-3-7-11/h1-10H,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOUZPYDZRKDKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

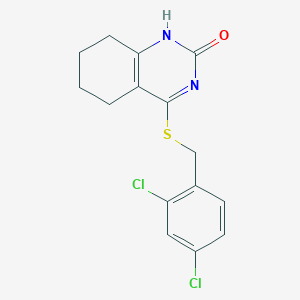

![3-(3-chlorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412442.png)
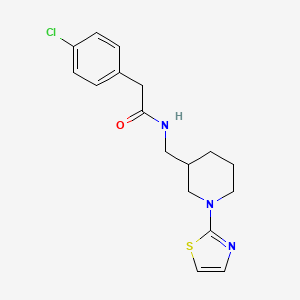
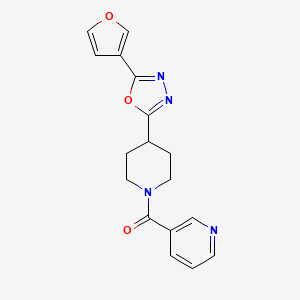
![5-Chloro-6-[3-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2412446.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2412450.png)

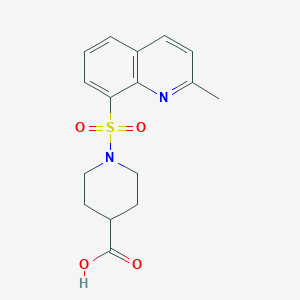
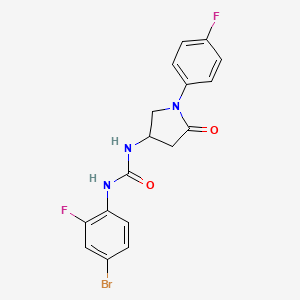
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2412457.png)

![2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B2412460.png)